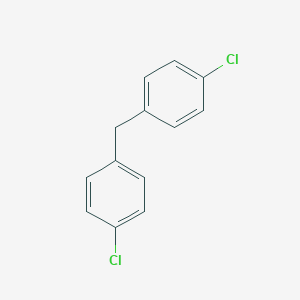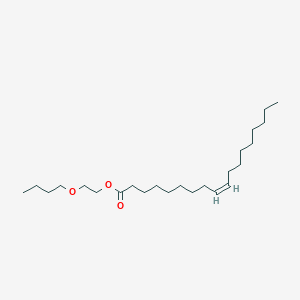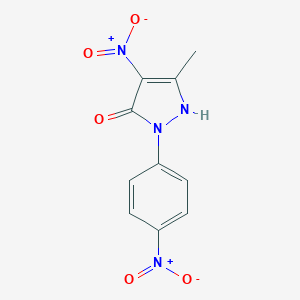
N1-环己基-N4-苯基苯-1,4-二胺
概述
描述
N-环己基-N'-苯基-对苯二胺是一种有机化合物,分子式为 C18H22N2,分子量为 266.38 g/mol . 它通常用作橡胶和其他聚合物工业中的抗氧化剂 . 该化合物以其保护材料免受氧化降解的能力而闻名,从而延长了其使用寿命并保持其性能。
科学研究应用
N-环己基-N'-苯基-对苯二胺在科学研究中具有广泛的应用:
化学: 用作聚合物和其他材料合成中的抗氧化剂。
生物学: 研究其对细胞过程和氧化应激的潜在影响。
医学: 研究其在药物制剂中的潜在用途以及作为抗氧化损伤的保护剂。
生化分析
Cellular Effects
It has been found to have cytotoxic effects on certain cell lines such as A549 and MCF7 . More detailed studies are required to understand its influence on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
合成路线和反应条件
N-环己基-N'-苯基-对苯二胺可以通过在受控条件下使环己胺与 N-苯基-对苯二胺反应来合成 . 该反应通常涉及在催化剂存在下加热反应物以促进所需产物的形成。
工业生产方法
在工业环境中,N-环己基-N'-苯基-对苯二胺的生产涉及大型化学反应器,其中反应物被混合并经受特定的温度和压力以优化产率和纯度 . 然后,通过各种技术(如结晶或蒸馏)对产品进行纯化。
化学反应分析
反应类型
N-环己基-N'-苯基-对苯二胺经历了几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成醌衍生物。
还原: 它可以被还原形成胺衍生物。
取代: 化合物中的芳环可以进行亲电取代反应.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用诸如氢化锂铝或硼氢化钠之类的还原剂。
取代: 亲电取代反应通常涉及卤素或硝化剂等试剂.
主要形成的产物
氧化: 醌衍生物。
还原: 胺衍生物。
取代: 各种取代的芳香族化合物.
相似化合物的比较
类似化合物
N-异丙基-N'-苯基-对苯二胺 (IPPD): 另一种用于橡胶的抗氧化剂。
N,N'-二苯基-对苯二胺 (DPPD): 用作各种应用中的抗氧化剂。
N,N'-二仲丁基-对苯二胺 (DBPD): 类似的抗氧化性能.
独特性
N-环己基-N'-苯基-对苯二胺之所以独特,是因为其独特的分子结构,它提供了疏水和亲水性能的平衡,使其在各种环境中都非常有效 . 它形成稳定自由基的能力及其与各种材料的兼容性进一步增强了其在工业应用中的效用 .
属性
IUPAC Name |
1-N-cyclohexyl-4-N-phenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16,19-20H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMMVODKVLXCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051508 | |
| Record name | N-Cyclohexyl-N'-phenyl-4-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-87-1, 28209-54-3 | |
| Record name | N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediamine, N-cyclohexyl-N'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028209543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14196 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,4-Benzenediamine, N1-cyclohexyl-N4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Cyclohexyl-N'-phenyl-4-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclohexyl-N'-phenyl-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CYCLOHEXYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T29JGK5V4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Flexzone 6H in preventing oxidative degradation of polybutadiene?
A1: Flexzone 6H acts as a primary antioxidant, effectively hindering the oxidative degradation of polybutadiene. Its efficacy stems from two key mechanisms:
- Hydrogen Atom Donation: Flexzone 6H readily donates hydrogen atoms to peroxy radicals generated during the oxidation of polybutadiene. This action effectively disrupts the radical chain reaction, which is the primary driver of polymer degradation. []
- Radical Scavenging: The molecule's structure, featuring three aromatic rings, enables it to effectively capture and neutralize free radicals. These radicals, if left unchecked, would otherwise contribute to further degradation of the polymer chains. []
Q2: How does the performance of Flexzone 6H compare to other antioxidants, such as phenol-based AO2246, in stabilizing polybutadiene?
A2: Studies directly comparing Flexzone 6H and AO2246 in polybutadiene stabilization reveal distinct performance differences []:
- Oxidative Stability: Flexzone 6H exhibits superior performance in enhancing the oxidative stability of polybutadiene. This is evidenced by a substantial 20-fold increase in the Oxidation Induction Time (OIT) compared to unstabilized polybutadiene. This suggests a significantly longer time before the onset of oxidative degradation. []
- Mechanical Properties: Conversely, AO2246 demonstrates a greater positive impact on the mechanical properties of polybutadiene during aging at elevated temperatures (80°C). This improvement is attributed to its ability to integrate into the polymer matrix, facilitated by its hydroxyl (-OH) functional groups. []
Q3: Are there any disadvantages or trade-offs associated with using Flexzone 6H as a stabilizer in polybutadiene?
A3: While Flexzone 6H excels in boosting oxidative stability, it may not offer the same level of enhancement in mechanical properties compared to other antioxidants like AO2246. This highlights a potential trade-off between maximizing oxidative stability and maintaining optimal mechanical characteristics in polybutadiene formulations. []
Q4: What are the broader applications of Flexzone 6H beyond stabilizing polybutadiene for solid propellants?
A4: Flexzone 6H's antioxidant properties extend its utility beyond solid propellants. It finds applications as a stabilizer in various other materials:
- Polyethylene Powder Coatings: In anticorrosion steel pipes, Flexzone 6H is incorporated into polyethylene powder coatings to enhance their longevity and protective capabilities. []
- Waterborne Acrylic Emulsions: Flexzone 6H is also utilized in environmentally friendly waterproof coatings for automobiles. Its inclusion in these coatings, which are based on waterborne acrylic emulsions, contributes to their durability and resistance to environmental degradation. []
- Expandable Polystyrene: To enhance the lifespan of expandable polystyrene, particularly in demanding environments with high UV exposure, Flexzone 6H is incorporated as part of a multi-component anti-aging agent. []
Q5: What is the significance of understanding the structure-activity relationship (SAR) of Flexzone 6H and its analogs?
A5: Research on Flexzone 6H and related p-phenylenediamine compounds highlights the importance of understanding structure-activity relationships. Studies have demonstrated that even subtle structural changes, such as varying the alkyl substituents on the nitrogen atoms, can significantly influence the compound's allergenic potential. For instance, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine exhibited cross-sensitization with Flexzone 6H in some animal models. [] This underscores the need for thorough toxicological evaluations and understanding how structural modifications can impact biological activity and safety profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Spiro[3.4]octane](/img/structure/B89794.png)










